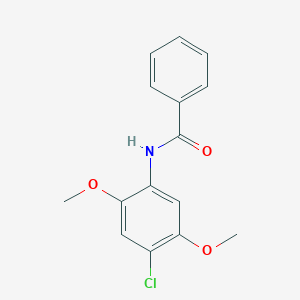
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用机制
The mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the activity of enzymes such as chitinase, which is essential for the growth of fungi. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been found to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to induce apoptosis, which is a programmed cell death process. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In fungi and bacteria, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the synthesis of cell walls, leading to cell death.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its high potency and specificity. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit high selectivity towards cancer cells, fungi, and bacteria, making it a promising candidate for drug development. Another advantage of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is its low toxicity towards normal cells, which reduces the risk of side effects.
However, one of the limitations of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost of synthesis, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine at the molecular level, which can provide insights into its potential applications in medicine, agriculture, and material science. Additionally, the development of novel formulations of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine that can improve its solubility and bioavailability can enhance its efficacy in vivo.
合成方法
The synthesis of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluoroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine as a yellow crystalline solid. The yield of the synthesis process depends on various factors such as the reaction time, temperature, and the concentration of the reactants.
科学研究应用
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the growth of various pathogenic fungi and bacteria such as Candida albicans and Staphylococcus aureus.
In agriculture, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use as a fungicide and insecticide. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to exhibit insecticidal properties against various insect pests such as the cotton bollworm and the diamondback moth.
In material science, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to exhibit good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
属性
产品名称 |
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine |
|---|---|
分子式 |
C13H8Cl2FN |
分子量 |
268.11 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-8H |
InChI 键 |
VZXFXPRRAFAHIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
规范 SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)







![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)



